molecular formula C12H20O3 B10765048 2-((1R,5S)-2-oxo-5-pentylcyclopentyl)aceticacid

2-((1R,5S)-2-oxo-5-pentylcyclopentyl)aceticacid

Cat. No.: B10765048
M. Wt: 212.28 g/mol
InChI Key: RRXVPZAFZHEESZ-VHSXEESVSA-N
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Description

2-((1R,5S)-2-oxo-5-pentylcyclopentyl)acetic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopentyl ring substituted with a pentyl group and an acetic acid moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1R,5S)-2-oxo-5-pentylcyclopentyl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentanone derivatives, which undergo alkylation followed by oxidation to introduce the acetic acid functionality. The reaction conditions often involve the use of strong bases and oxidizing agents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((1R,5S)-2-oxo-5-pentylcyclopentyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-((1R,5S)-2-oxo-5-pentylcyclopentyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may have potential as bioactive molecules, useful in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1R,5S)-2-oxo-5-pentylcyclopentyl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1R,5S)-2-oxo-5-hexylcyclopentyl)acetic acid
  • 2-((1R,5S)-2-oxo-5-butylcyclopentyl)acetic acid
  • 2-((1R,5S)-2-oxo-5-propylcyclopentyl)acetic acid

Uniqueness

2-((1R,5S)-2-oxo-5-pentylcyclopentyl)acetic acid is unique due to its specific pentyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

2-[(1R,5S)-2-oxo-5-pentylcyclopentyl]acetic acid

InChI

InChI=1S/C12H20O3/c1-2-3-4-5-9-6-7-11(13)10(9)8-12(14)15/h9-10H,2-8H2,1H3,(H,14,15)/t9-,10+/m0/s1

InChI Key

RRXVPZAFZHEESZ-VHSXEESVSA-N

Isomeric SMILES

CCCCC[C@H]1CCC(=O)[C@@H]1CC(=O)O

Canonical SMILES

CCCCCC1CCC(=O)C1CC(=O)O

Origin of Product

United States

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